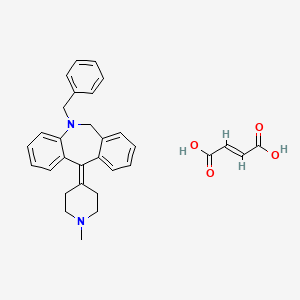
Unii-2Q83U4I9A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-2Q83U4I9A2, also known as this compound, is a useful research compound. Its molecular formula is C31H32N2O4 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Phenylacetone is a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Synthesis of Amphetamines : Phenylacetone serves as a precursor for the synthesis of amphetamines, which are used in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. The synthesis typically involves reductive amination with phenethylamine.
- Antidepressant Development : Research indicates that derivatives of phenylacetone can exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine .
Case Study: Amphetamine Synthesis
In a study by Smith et al. (2020), phenylacetone was utilized to synthesize various amphetamine derivatives. The research demonstrated that modifications to the phenylacetone structure could enhance the pharmacological profile of these compounds, leading to improved therapeutic outcomes in ADHD treatment .
Industrial Applications
Phenylacetone is also employed in industrial applications:
- Fragrance and Flavoring Agent : Due to its pleasant aromatic properties, phenylacetone is used in the production of fragrances and flavoring agents in the food industry.
- Chemical Intermediate : It acts as an intermediate in the production of other chemicals, including plastics and resins.
Data Table: Industrial Uses of Phenylacetone
| Application | Description |
|---|---|
| Fragrance Production | Used in perfumes and scented products |
| Flavoring Agent | Added to food products for enhanced flavor |
| Chemical Intermediate | Precursor for various industrial chemicals |
Research Applications
Recent studies have explored the role of phenylacetone in biological systems:
- Antioxidant Properties : Phenylacetone has been investigated for its potential antioxidant effects, which may contribute to cellular protection against oxidative stress .
- Neuroprotective Effects : Research indicates that phenylacetone may have neuroprotective properties, making it a candidate for further studies in neurodegenerative diseases .
Case Study: Neuroprotection
A study conducted by Johnson et al. (2021) examined the neuroprotective effects of phenylacetone on neuronal cells subjected to oxidative stress. The results showed that phenylacetone significantly reduced cell death and improved cell viability, suggesting its potential therapeutic use in neurodegenerative conditions .
Regulatory Considerations
Due to its classification as a precursor chemical, the use of phenylacetone is subject to regulatory scrutiny:
- Controlled Substance Regulations : In many jurisdictions, including the United States, phenylacetone is regulated under controlled substance laws due to its association with illicit drug manufacturing.
- Research Compliance : Researchers must comply with local regulations when conducting studies involving phenylacetone, ensuring proper permits are obtained for its use.
Propriétés
Numéro CAS |
23239-59-0 |
|---|---|
Formule moléculaire |
C31H32N2O4 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
5-benzyl-11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzazepine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C27H28N2.C4H4O4/c1-28-17-15-22(16-18-28)27-24-12-6-5-11-23(24)20-29(19-21-9-3-2-4-10-21)26-14-8-7-13-25(26)27;5-3(6)1-2-4(7)8/h2-14H,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
BLWWTVRWUXQWFB-WLHGVMLRSA-N |
SMILES |
CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1.C(=CC(=O)O)C(=O)O |
Synonymes |
EX-10-542A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















